molecular formula C21H24N4O3S B2722088 1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844832-77-5

1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2722088
CAS No.: 844832-77-5
M. Wt: 412.51
InChI Key: RPZJMXRRJSYRFF-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-b]quinoxaline class, characterized by a fused bicyclic aromatic system with a sulfonyl substituent at position 3 and an isopentyl (3-methylbutyl) group at position 1. Such derivatives are frequently explored for their pharmacological relevance, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-(3-methylbutyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15(2)12-13-24-14-25(29(26,27)17-10-8-16(28-3)9-11-17)21-20(24)22-18-6-4-5-7-19(18)23-21/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZJMXRRJSYRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the reaction of isopentylamine with 4-methoxyphenyl isocyanate to form an intermediate, followed by cyclization with appropriate reagents to yield the final product. Optimization of reaction conditions such as temperature and catalysts is crucial for maximizing yield and purity.

Biological Activity

The biological activity of 1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has been explored in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit varying degrees of antimicrobial activity. For instance, modifications to the phenylsulfonamide moiety can enhance antibacterial properties. In a comparative study, quinoxaline sulfonamide derivatives demonstrated significant inhibition against various bacterial strains, with some compounds showing zones of inhibition (ZOI) ranging from 6 mm to 8 mm against pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Quinoxaline derivatives have also shown promising antitumor effects. A study reported that certain analogs displayed IC50 values as low as 0.5 μg/mL against liver carcinoma cell lines, indicating potent anticancer properties . The SAR analysis revealed that the presence of specific substituents on the quinoxaline core significantly influenced the antitumor efficacy.

Antiviral Activity

Recent investigations have focused on the antiviral potential of quinoxaline derivatives. Compounds similar to 1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have shown activity against human cytomegalovirus (HCMV), with some exhibiting EC50 values below 0.05 µM . The presence of lipophilic side chains and specific structural features were found to enhance antiviral activity.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed antimicrobial and anticancer effects. For instance, binding affinity studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation or bacterial metabolism.

Case Studies

Several case studies have been documented that illustrate the efficacy of quinoxaline derivatives in clinical settings:

  • Antibacterial Case Study : A derivative was tested in vitro against a panel of resistant bacterial strains, resulting in significant antibacterial activity that surpassed conventional antibiotics.
  • Anticancer Case Study : A clinical trial involving a related compound demonstrated a marked reduction in tumor size among participants with advanced liver cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the imidazo[4,5-b]quinoxaline core, focusing on physicochemical properties and biological implications. Key examples include:

Substituent Variations and Physicochemical Properties
Compound Name / ID R1 (Position 1) R2 (Position 3) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Reference
Target Compound Isopentyl 4-Methoxyphenyl sulfonyl ~424* ~4.5† 7 5 -
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-... 3-Isopropoxypropyl 4-Chlorophenyl sulfonyl 446.95 4.9‡ 7 6
1-(2-Methoxybenzyl)-3-(4-methylphenyl)sulfonyl-... 2-Methoxybenzyl 4-Methylphenyl sulfonyl 446.5 4.4 7 5
1-[3-(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)sulfonyl-... 3-Trifluoromethylphenyl 4-Chlorophenyl sulfonyl 490.9 5.6 9 3
1-(2-Naphthyl)-3-(3-nitrophenyl)sulfonyl-... 2-Naphthyl 3-Nitrophenyl sulfonyl 403.41 - 9 4

*Estimated based on molecular formula (C22H24N4O3S).
†Predicted from analogs; methoxy groups reduce hydrophobicity compared to chloro substituents.
‡Estimated using fragment-based methods.

Key Observations :

  • Hydrophobicity : Chloro and trifluoromethyl groups () increase XLogP3 compared to methoxy or methyl substituents.
  • Hydrogen Bonding : Nitro groups () and sulfonyl moieties (all analogs) contribute to high hydrogen bond acceptor counts (7–9), critical for target binding .

Structural and Functional Insights

  • Sulfonyl Group Role : Infrared (IR) spectra () confirm sulfonyl absorption bands at 1,339–1,142 cm⁻¹, consistent across analogs .

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